molecular formula C9H7NO2 B14516876 4-Ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde CAS No. 62827-31-0

4-Ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde

Cat. No.: B14516876
CAS No.: 62827-31-0
M. Wt: 161.16 g/mol
InChI Key: MRRAPKMFZAASEE-UHFFFAOYSA-N
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Description

4-Ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde is a compound belonging to the class of dihydropyridines, which are known for their diverse biological and pharmacological activities This compound features an ethynyl group at the 4-position and aldehyde groups at the 3 and 5 positions of the dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde can be achieved through various synthetic routes. One common method involves the Hantzsch pyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-ketoester, and ammonia or an amine. The reaction typically proceeds under reflux conditions in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve optimization of the Hantzsch synthesis for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 4-Ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde involves its interaction with molecular targets such as calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which are used to treat hypertension and angina .

Comparison with Similar Compounds

    4-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde: Similar structure but with a methyl group instead of an ethynyl group.

    1,4-Dimethyl-1,4-dihydropyridine-3,5-dicarbaldehyde: Features two methyl groups at the 1 and 4 positions.

    1-Methyl-4-(dimethoxyethyl)-1,4-dihydropyridine-3,5-dicarbaldehyde: Contains a dimethoxyethyl group at the 4 position.

Uniqueness: 4-Ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of novel derivatives with enhanced biological activities .

Properties

CAS No.

62827-31-0

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

4-ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde

InChI

InChI=1S/C9H7NO2/c1-2-9-7(5-11)3-10-4-8(9)6-12/h1,3-6,9-10H

InChI Key

MRRAPKMFZAASEE-UHFFFAOYSA-N

Canonical SMILES

C#CC1C(=CNC=C1C=O)C=O

Origin of Product

United States

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